N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Description
N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,3,4-oxadiazole ring via a carboxamide bridge. The 1,3,4-oxadiazole moiety is substituted with a 2,4-dimethylphenyl group, while the pyrazole ring contains a methyl group at the 1-position (Figure 1). This structural architecture is characteristic of bioactive molecules targeting enzymes or receptors, often leveraging the oxadiazole’s electron-deficient nature for π-π interactions and the pyrazole’s hydrogen-bonding capacity .
Synthesis: The compound is synthesized via coupling reactions typical for carboxamides. For instance, EDCI/HOBt-mediated amidation in DMF is a common method, as seen in analogous pyrazole-oxadiazole hybrids (e.g., derivatives 3a–3p in ), yielding products with moderate to high purity (62–71%) after recrystallization .
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-4-5-11(10(2)8-9)14-17-18-15(22-14)16-13(21)12-6-7-20(3)19-12/h4-8H,1-3H3,(H,16,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINLQFAHAMDIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide, primarily targets the alpha-adrenergic receptors in the central nervous system. These receptors play a crucial role in the regulation of various physiological processes, including the modulation of mood, cognition, and blood pressure.
Mode of Action
The compound acts as an agonist at the alpha-adrenergic receptors. This means it binds to these receptors and activates them, leading to a series of intracellular events. It also interacts with octopamine receptors of the central nervous system and inhibits monoamine oxidases and prostaglandin synthesis . These interactions result in overexcitation, leading to paralysis and death in insects.
Biochemical Pathways
The activation of alpha-adrenergic receptors triggers a cascade of biochemical reactions. This includes the inhibition of adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels affects various downstream pathways, including the regulation of ion channels and the modulation of neurotransmitter release.
Pharmacokinetics
It is known that the compound is insoluble in water, which may affect its bioavailability and distribution in the body.
Result of Action
The activation of alpha-adrenergic receptors by the compound leads to various molecular and cellular effects. This includes changes in ion channel activity, neurotransmitter release, and cellular excitability. In insects, these changes result in overexcitation, paralysis, and ultimately death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s insolubility in water may affect its distribution in aquatic environments. Additionally, factors such as temperature, pH, and the presence of other chemicals can influence the compound’s stability and activity.
Biological Activity
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Oxadiazole Derivatives
Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. They have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of oxadiazoles significantly influence their biological efficacy.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit promising anticancer properties. In vitro studies have shown that compounds with the oxadiazole scaffold can induce apoptosis in cancer cells by activating pathways associated with cell cycle arrest and programmed cell death. For instance:
- Mechanism of Action : The compound has been found to increase p53 expression and caspase-3 activation in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
- Case Study : A study reported that specific oxadiazole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .
Antimicrobial Properties
This compound has also shown antimicrobial activity against various bacterial strains. The presence of the oxadiazole ring is crucial for its interaction with microbial targets.
Anti-inflammatory Effects
Oxadiazole derivatives have been investigated for their anti-inflammatory properties. Preliminary studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity | Comments |
|---|---|---|
| Oxadiazole Ring | Anticancer, Antimicrobial | Essential for interaction with biological targets |
| 2,4-Dimethylphenyl Group | Enhances lipophilicity and potency | Improves cellular uptake |
| Pyrazole Moiety | Potential for additional bioactivity | May interact with different molecular targets |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Targeting Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and survival.
- Inducing Apoptosis : Activation of apoptotic pathways via upregulation of pro-apoptotic factors like p53.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes associated with inflammation and tumor progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Aryl Substituents
The 2,4-dimethylphenyl group on the oxadiazole ring distinguishes the target compound from structurally related derivatives. Key comparisons include:
*Calculated based on molecular formula. †Estimated from analogous syntheses .
- Steric Effects: Bulky substituents (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl in 3d ) may hinder binding in sterically constrained active sites but stabilize π-stacking in hydrophobic pockets.
Heterocyclic Core Modifications
Replacing the oxadiazole with other heterocycles alters electronic and steric profiles:
- Electronic Properties : The oxadiazole’s electron-withdrawing nature in the target compound contrasts with the electron-rich tetrazole (), affecting charge distribution in molecular docking .
Functional Group Variations
The carboxamide linker is critical for hydrogen bonding. Analogues with thioamide (7e) or thioacetyl (8a) groups exhibit distinct properties:
- Thioacetyl (8a) : Higher reactivity due to the thioester group, as seen in its lower melting point (177.8°C vs. >180°C for carboxamides) .
Q & A
Q. What statistical methods are appropriate for analyzing contradictory bioassay results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
